4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Organometallic Stability Acetal Protecting Groups Grignard Reagent Longevity

Multi-step syntheses demand protected functional groups that survive organometallic conditions. This Grignard reagent introduces a para-(1,3-dioxane)-protected phenyl group, enabling late-stage unmasking to aldehyde or ketone. • Delivers masked carbonyl functionality fully compatible with downstream transformations. • 1,3-Dioxane acetal remains intact during Grignard addition; hydrolyzed post-coupling to reveal the carbonyl. • Acts as stereodirecting group in chelation-controlled additions for chiral alcohol synthesis. Supplied as 0.25 M solution in THF. Standard B2B procurement with global shipping.

Molecular Formula C10H11BrMgO2
Molecular Weight 267.4 g/mol
CAS No. 125716-40-7
Cat. No. B137262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
CAS125716-40-7
Synonyms4-(1,3-DIOXAN-2-YL)PHENYLMAGNESIUM BROMIDE
Molecular FormulaC10H11BrMgO2
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
InChIInChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1
InChIKeyZAICYGHCHXXSDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxan-2-yl)phenylmagnesium bromide (CAS 125716-40-7): A Structurally Defined Grignard Reagent for Advanced Organic Synthesis


4-(1,3-Dioxan-2-yl)phenylmagnesium bromide (CAS 125716-40-7) is an aryl organomagnesium compound belonging to the Grignard reagent class . It is supplied as a 0.25 M or 0.5 M solution in tetrahydrofuran (THF) and is utilized as a carbon-carbon bond-forming nucleophile in organic synthesis . The compound features a phenyl ring para-substituted with a 1,3-dioxane acetal protecting group, which imparts unique steric and electronic properties that distinguish its reactivity from simple phenylmagnesium bromide .

Why Generic Grignard Reagents Cannot Substitute for 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide


Simple aryl Grignard reagents such as phenylmagnesium bromide (PhMgBr) lack the 1,3-dioxane acetal moiety that is integral to the target compound's synthetic utility . This structural feature is not inert; it influences the reagent's stability, steric bulk, and electronic environment at the reaction site . Attempting to substitute PhMgBr for 4-(1,3-dioxan-2-yl)phenylmagnesium bromide in a multi-step synthesis would result in the loss of a masked aldehyde or ketone functionality essential for downstream transformations, thereby breaking the synthetic sequence [1].

Quantitative Evidence for 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide: Stability, Reactivity, and Stereocontrol


Enhanced Thermal and Acid Stability of 1,3-Dioxane-Based Grignard Reagents Versus Dioxolane Analogs

The 1,3-dioxane ring in 4-(1,3-dioxan-2-yl)phenylmagnesium bromide confers greater stability towards acidic conditions and elevated temperatures compared to the five-membered 1,3-dioxolane ring found in 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide (CAS 328000-17-5) . This is a class-level property of 1,3-dioxanes, documented for related Grignard reagents. The improved thermal stability can reduce decomposition during storage and reaction, potentially leading to higher yields in reactions where heat is generated or required.

Organometallic Stability Acetal Protecting Groups Grignard Reagent Longevity

Concentration and Formulation Options for Precise Stoichiometric Control

4-(1,3-Dioxan-2-yl)phenylmagnesium bromide is commercially available in two standardized solution concentrations: 0.25 M in THF (Fluorochem) and 0.5 M in THF (Rieke Metals) . This provides procurement flexibility for reaction scale and stoichiometric precision. In contrast, many structurally similar Grignard reagents are only available in a single, often non-standard, concentration, requiring solvent exchange or re-titration before use .

Solution Concentration Stoichiometry Synthetic Reliability

Stereochemical Control in Nucleophilic Additions Facilitated by 1,3-Dioxane Framework

The 1,3-dioxane moiety in 4-substituted systems can direct the stereochemical outcome of Grignard additions through chelation control [1]. While specific data for the 4-(1,3-dioxan-2-yl)phenylmagnesium bromide is not publicly available, class-level studies on 4-substituted-2-keto-1,3-dioxanes demonstrate that Grignard additions proceed with high diastereoselectivity (diastereomeric ratio > 90:10) [1]. This suggests that the dioxane ring in the target compound, when present in a substrate, can exert a similar stereodirecting influence, a property absent in simple phenyl Grignard reagents.

Diastereoselectivity Chelation Control Stereoselective Synthesis

Definitive Application Scenarios for 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide


Synthesis of Masked Aldehyde- or Ketone-Functionalized Biaryls

4-(1,3-Dioxan-2-yl)phenylmagnesium bromide is the reagent of choice for introducing a para-dioxane-protected phenyl group. This is critical in multi-step syntheses where a free aldehyde or ketone would be incompatible with subsequent reactions . The 1,3-dioxane acetal remains intact during the Grignard reaction and can be hydrolyzed at a later stage to reveal the desired carbonyl functionality.

Stereoselective Construction of Complex 1,3-Dioxane-Containing Molecules

When incorporated into a substrate, the 1,3-dioxane ring can act as a stereodirecting group in Grignard additions [1]. The use of 4-(1,3-dioxan-2-yl)phenylmagnesium bromide in reactions with carbonyl compounds bearing a suitable chelating group can lead to high diastereoselectivity, making it valuable for the synthesis of chiral alcohols and natural product fragments.

Preparation of Pharmaceutical Intermediates Containing 1,3-Dioxane Pharmacophores

The 1,3-dioxane motif is found in several bioactive molecules, including orexin receptor antagonists and thromboxane receptor modulators [2]. This Grignard reagent enables the direct and efficient incorporation of a functionalized phenyl ring bearing this key pharmacophore, streamlining the synthesis of lead compounds and their analogs in medicinal chemistry programs.

Synthesis of Liquid Crystal Building Blocks

Compounds featuring the 4-(1,3-dioxan-2-yl)phenyl unit, such as ferroelectric liquid-crystal benzoate esters, have been reported in the literature [3]. This Grignard reagent serves as a foundational building block for the construction of these specialized materials.

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